4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione
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Overview
Description
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of benzothiazole and methoxyphenyl groups, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione typically involves multi-step organic reactions. One possible route could involve the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde, followed by cyclization with a thioamide precursor under acidic or basic conditions. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the amino or methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it could serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications might include its use as an antimicrobial or anticancer agent, given the presence of the benzothiazole moiety, which is known for its biological activity.
Industry
In industry, the compound could be utilized in the development of dyes, pigments, or as a precursor for materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Molecular targets could include DNA, proteins, or cell membranes, and pathways involved might include oxidative stress or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the benzothiazole core but lacks the thiazole and methoxyphenyl groups.
4-methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the thiazole and benzothiazole moieties.
Thioamide derivatives: Similar sulfur-containing compounds with varying biological activities.
Uniqueness
The uniqueness of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione lies in its combined structural features, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C17H13N3OS3 |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H13N3OS3/c1-21-11-8-6-10(7-9-11)20-15(18)14(24-17(20)22)16-19-12-4-2-3-5-13(12)23-16/h2-9H,18H2,1H3 |
InChI Key |
LDSUNYVDXPXJKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N |
Origin of Product |
United States |
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